molecular formula C11H11NO2 B8339381 3-(Furan-2-ylmethoxy)aniline

3-(Furan-2-ylmethoxy)aniline

Cat. No.: B8339381
M. Wt: 189.21 g/mol
InChI Key: HQYRTPPGSGNVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-ylmethoxy)aniline is an aromatic amine derivative featuring a furan-2-ylmethoxy substituent at the meta position of the aniline ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. The compound combines the electron-donating properties of the methoxy group with the aromatic heterocyclic nature of furan, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The furan ring contributes to π-π stacking interactions, while the methoxy group enhances solubility in polar solvents. Its synthesis likely involves alkylation of 3-aminophenol with furfuryl bromide or Mitsunobu reactions .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(furan-2-ylmethoxy)aniline

InChI

InChI=1S/C11H11NO2/c12-9-3-1-4-10(7-9)14-8-11-5-2-6-13-11/h1-7H,8,12H2

InChI Key

HQYRTPPGSGNVPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=CO2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Furan-2-ylmethoxy)aniline with structurally or functionally related aniline derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Properties/Applications
This compound C₁₁H₁₁NO₂ 189.21 Not explicitly provided Furan-2-ylmethoxy at position 3 Intermediate in organic synthesis, potential use in pharmaceuticals
4-(Furan-2-ylmethoxy)aniline C₁₁H₁₁NO₂ 189.21 EN300-229867 Furan-2-ylmethoxy at position 4 Similar uses as positional isomer; different reactivity in substitution
5-fluoro-2-(furan-2-ylmethoxy)aniline C₁₁H₁₀FNO₂ 207.20 450399-72-1 Fluoro at position 5, furan methoxy at 2 Enhanced electron-withdrawing effects, possible agrochemical applications
3-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 98-16-8 Trifluoromethyl at position 3 Lab chemical, pharmaceutical intermediate
3-Fluoro-4-methoxyaniline C₇H₈FNO 141.14 366-99-4 Fluoro at 3, methoxy at 4 Building block in drug synthesis, mp 81–84°C
4-Methoxy-3-(trifluoromethyl)aniline C₈H₈F₃NO 191.15 Not provided Methoxy at 4, CF₃ at 3 Crystallographic studies, single-crystal X-ray data
2-(Trifluoromethoxy)aniline C₇H₆F₃NO 177.12 1535-75-7 Trifluoromethoxy at position 2 Used in materials science, electronics

Key Comparisons

Electronic Effects :

  • The furan-2-ylmethoxy group in this compound is electron-donating due to the oxygen atom and furan’s aromaticity, activating the benzene ring for electrophilic substitution. In contrast, 3-(Trifluoromethyl)aniline (C₇H₆F₃N) has a strongly electron-withdrawing CF₃ group, deactivating the ring and directing substituents to meta/para positions .
  • 5-fluoro-2-(furan-2-ylmethoxy)aniline combines electron-withdrawing fluorine with the furan-methoxy group, creating regioselectivity in reactions .

Reactivity and Applications :

  • This compound : Used in synthesizing heterocyclic compounds for drug discovery. The furan moiety may enhance binding to biological targets .
  • 3-Fluoro-4-methoxyaniline : A precursor in antiviral and anticancer agents; its fluorine atom improves metabolic stability .
  • 4-Methoxy-3-(trifluoromethyl)aniline : Studied crystallographically (X-ray data), showing planar geometry ideal for stacking in solid-state materials .

Physical Properties :

  • Melting Points : 3-Fluoro-4-methoxyaniline has a higher mp (81–84°C) due to symmetry and intermolecular hydrogen bonding, whereas furan derivatives likely have lower mps due to reduced symmetry .
  • Solubility : Furan-containing compounds exhibit better solubility in organic solvents (e.g., THF, DCM) compared to polar trifluoromethyl analogues .

Toxicity and Handling: 3-(Trifluoromethyl)aniline requires strict safety protocols (gloves, ventilation) due to its toxicity .

Research Findings and Trends

  • Synthetic Routes : this compound is synthesized via nucleophilic substitution or cross-coupling reactions, whereas trifluoromethyl analogues often require fluorination or Ullmann coupling .
  • Crystallography : The methoxy and trifluoromethyl groups in 4-Methoxy-3-(trifluoromethyl)aniline form hydrogen bonds (N–H···O, C–H···F), stabilizing crystal structures .
  • Electrochemical Behavior : Furan derivatives show redox activity at the oxygen atom, useful in polymer electrolyte membranes .

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